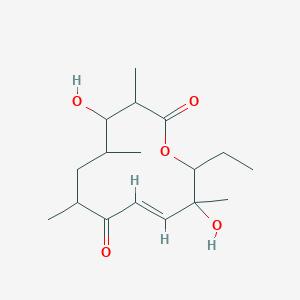
Methynolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methynolide is a complex organic compound belonging to the class of macrolides. Macrolides are characterized by their large lactone rings, which typically contain twelve or more members. This compound is notable for its unique structure, which includes multiple hydroxyl and methyl groups, as well as an ethyl group and a double bond in the nine position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methynolide involves several steps, starting from simpler organic molecules. The process typically includes the formation of the macrolide ring through a series of cyclization reactions. Key steps may involve aldol condensations, Michael additions, and lactonization reactions. The reaction conditions often require the use of strong bases or acids, as well as specific temperature and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the necessary reaction conditions and to minimize the formation of byproducts. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methynolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bond may produce a fully saturated macrolide.
Applications De Recherche Scientifique
Methynolide has several scientific research applications:
Chemistry: It is used as a model compound to study macrolide synthesis and reactivity.
Biology: It serves as a probe to investigate the biological activity of macrolides and their interactions with cellular targets.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methynolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the function of bacterial ribosomes, preventing protein synthesis and leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: Another macrolide with similar antimicrobial properties.
Azithromycin: A macrolide with a slightly different structure and broader spectrum of activity.
Clarithromycin: A macrolide with enhanced stability and improved pharmacokinetic properties.
Uniqueness
Methynolide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness may confer distinct biological activities and make it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C17H28O5 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(9E)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+ |
Clé InChI |
NCFULEXBOBCPCY-BQYQJAHWSA-N |
SMILES isomérique |
CCC1C(/C=C/C(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |
SMILES canonique |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |
Synonymes |
methynolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















